An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic Acid
An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic Acid
Introduction
3-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid is a non-canonical, cyclic amino acid derivative of significant interest in medicinal chemistry and drug development. Its rigid pyrrolidine scaffold, coupled with the orthogonal protecting groups—a tert-butoxycarbonyl (Boc) group on the ring nitrogen and the free amino and carboxylic acid functionalities at the C3 position—makes it a valuable building block for a variety of complex molecular architectures.[1] This guide provides a comprehensive overview of its core physicochemical properties, offering both predicted data and detailed experimental protocols for their empirical validation. Understanding these properties is paramount for its effective application in synthesis, formulation, and biological screening, directly impacting aspects like bioavailability, target engagement, and overall developability of drug candidates derived from this scaffold.
Core Physicochemical Data
The fundamental physicochemical properties of 3-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid are summarized below. It is critical to note that while some data is derived from literature sources, key ionization and lipophilicity constants have been computationally predicted due to the absence of publicly available experimental data. These predictions serve as a robust starting point for experimental design.
| Property | Value | Source |
| IUPAC Name | 3-Amino-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | - |
| CAS Number | 862372-66-5 | [1][2][3][4][5] |
| Molecular Formula | C₁₀H₁₈N₂O₄ | [1][3] |
| Molecular Weight | 230.26 g/mol | [1][3] |
| Physical Form | Solid | [3] |
| Boiling Point | 365.2°C | [1] |
| pKa₁ (Carboxylic Acid) | ~2.5 (Predicted) | Computational Prediction |
| pKa₂ (Amino Group) | ~9.5 (Predicted) | Computational Prediction |
| logP | 0.41 (Predicted) | [2] |
| Aqueous Solubility | Slightly soluble in water | [6] |
| Storage | 2-8°C, sealed in dry, dark place | [3] |
Ionization Constants (pKa): The Key to pH-Dependent Behavior
The ionization state of a molecule at physiological pH is a critical determinant of its pharmacokinetic and pharmacodynamic properties. As a zwitterionic compound, 3-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid possesses both an acidic carboxylic acid group and a basic amino group.
-
pKa₁ (Carboxylic Acid): The predicted pKa of approximately 2.5 for the carboxylic acid indicates that this group will be predominantly deprotonated and negatively charged at physiological pH (7.4).
-
pKa₂ (Amino Group): The predicted pKa of around 9.5 for the primary amine suggests it will be predominantly protonated and positively charged at physiological pH.
This zwitterionic nature at physiological pH influences solubility, membrane permeability, and interactions with biological targets.
Experimental Protocol: Potentiometric Titration for pKa Determination
This protocol outlines the determination of the pKa values of 3-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid using potentiometric titration. This method relies on monitoring pH changes upon the addition of a titrant to determine the inflection points corresponding to the pKa values.
Materials:
-
3-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid
-
0.1 M Hydrochloric Acid (HCl), standardized
-
0.1 M Sodium Hydroxide (NaOH), standardized and carbonate-free
-
0.15 M Potassium Chloride (KCl) solution
-
pH meter with a combination electrode, calibrated with standard buffers (pH 4, 7, and 10)
-
Magnetic stirrer and stir bar
-
25 mL burette
-
Beakers
Procedure:
-
Sample Preparation: Accurately weigh a sample of the compound to prepare a 20 mL solution at a concentration of approximately 1 mM in deionized water containing 0.15 M KCl to maintain constant ionic strength.
-
Acidification: Adjust the pH of the sample solution to approximately 1.8-2.0 by adding 0.1 M HCl. This ensures that both the carboxylic acid and amino groups are fully protonated at the start of the titration.
-
Titration with NaOH: Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode. Titrate the solution with standardized 0.1 M NaOH, adding the titrant in small increments (e.g., 0.1-0.2 mL).
-
Data Recording: Record the pH value after each addition of NaOH, allowing the reading to stabilize.
-
Endpoint: Continue the titration until the pH reaches approximately 12.0-12.5.
-
Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa values correspond to the pH at the half-equivalence points. The first inflection point represents the titration of the carboxylic acid, and the second corresponds to the titration of the amino group. The pKa values can be determined from the midpoints of the buffer regions on the curve.
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (logP/logD): A Predictor of Membrane Permeability and More
Lipophilicity is a critical physicochemical property that influences a compound's solubility, permeability across biological membranes, and binding to plasma proteins. It is typically expressed as the logarithm of the partition coefficient (logP) between octanol and water for the neutral species. For ionizable compounds like the one , the distribution coefficient (logD) at a specific pH is more relevant.
The predicted logP of 0.41 suggests that the neutral form of the molecule has a relatively balanced hydrophilic-lipophilic character. However, at physiological pH (7.4), the compound will be predominantly in its zwitterionic form, which is expected to have lower lipophilicity (a lower logD value) than the neutral form.
Experimental Protocol: Shake-Flask Method for logD₇.₄ Determination
The shake-flask method is the gold standard for determining lipophilicity. This protocol describes the measurement of the distribution coefficient at pH 7.4 (logD₇.₄).
Materials:
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3-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid
-
1-Octanol, HPLC grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (for stock solution)
-
Centrifuge tubes
-
Mechanical shaker or rotator
-
LC-MS system for quantification
Procedure:
-
Phase Saturation: Vigorously mix equal volumes of 1-octanol and PBS (pH 7.4) for 24 hours to ensure mutual saturation. Allow the phases to separate completely before use.
-
Stock Solution: Prepare a 10 mM stock solution of the compound in DMSO.
-
Partitioning: In a centrifuge tube, combine 990 µL of the pre-saturated PBS and 100 µL of the pre-saturated 1-octanol. Add a small aliquot (e.g., 10 µL) of the 10 mM compound stock solution.
-
Equilibration: Cap the tubes and shake them gently on a rotator for 1 hour at room temperature to allow for partitioning equilibrium to be reached.
-
Phase Separation: Centrifuge the tubes at a sufficient speed and duration to achieve complete separation of the octanol and aqueous phases.
-
Sampling: Carefully withdraw an aliquot from both the upper octanol phase and the lower aqueous phase for analysis.
-
Quantification: Determine the concentration of the compound in each phase using a validated LC-MS method.
-
Calculation: Calculate the logD₇.₄ using the following equation: logD₇.₄ = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐqueous)
Caption: Workflow for logD determination by the shake-flask method.
Aqueous Solubility: A Gatekeeper for Bioavailability
Aqueous solubility is a fundamental property that affects a compound's dissolution rate and subsequent absorption. Poor aqueous solubility can be a major hurdle in drug development.[7] The qualitative description of "slightly soluble in water" for this compound suggests that while it has some aqueous solubility, likely due to its polar functional groups, it may not be highly soluble, possibly limited by the nonpolar Boc group.
Experimental Protocol: Thermodynamic Solubility Measurement
Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution. This protocol describes its determination using the shake-flask method with HPLC-UV analysis.
Materials:
-
3-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid (solid)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Glass vials with screw caps
-
Thermomixer or orbital shaker
-
Syringe filters (e.g., 0.45 µm)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Add an excess amount of the solid compound to a glass vial (enough to ensure undissolved solid remains at equilibrium).
-
Incubation: Add a known volume (e.g., 1 mL) of the phosphate buffer to the vial. Seal the vial and place it in a thermomixer or shaker at a constant temperature (e.g., 25°C) for 24 hours to reach equilibrium.
-
Sample Filtration: After incubation, allow the vials to stand to let the undissolved solid settle. Carefully withdraw the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Quantification: Prepare a series of standard solutions of the compound with known concentrations. Analyze both the standards and the filtered sample solution by HPLC-UV.
-
Data Analysis: Construct a calibration curve from the standard solutions (peak area vs. concentration). Use the peak area of the sample solution to determine its concentration from the calibration curve. This concentration represents the thermodynamic solubility.
Spectroscopic Profile
Due to the lack of publicly available experimental spectra for 3-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid, this section provides predicted NMR data and expected FT-IR characteristics based on the compound's functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show signals for the tert-butyl protons of the Boc group as a singlet around 1.4 ppm. The pyrrolidine ring protons will appear as complex multiplets in the region of 2.0-4.0 ppm. The protons of the amino group and the carboxylic acid group may appear as broad singlets, and their chemical shifts will be highly dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum is predicted to show a signal for the quaternary carbon of the Boc group around 80 ppm and the carbonyl carbon of the Boc group around 155 ppm. The carbonyl carbon of the carboxylic acid is expected around 175 ppm. The carbons of the pyrrolidine ring will appear in the range of 30-60 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy (Expected)
The FT-IR spectrum of this compound will be characterized by the following absorption bands:
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O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹.
-
N-H Stretch (Amino Group): A moderate band in the region of 3300-3500 cm⁻¹.
-
C-H Stretch (Aliphatic): Sharp peaks between 2850 and 3000 cm⁻¹.
-
C=O Stretch (Carboxylic Acid and Carbamate): One or two strong, sharp peaks in the region of 1680-1750 cm⁻¹.
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N-H Bend (Amino Group): A band around 1590-1650 cm⁻¹.
Conclusion
This technical guide has provided a detailed overview of the key physicochemical properties of 3-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid, a compound of considerable interest in modern drug discovery. By combining computationally predicted data with robust, detailed experimental protocols, this document serves as a valuable resource for researchers and scientists. The provided methodologies for determining pKa, logD, and aqueous solubility offer a clear path for the empirical validation and application of this versatile chemical building block, ultimately facilitating more informed and efficient drug development processes.
References
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Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
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Protocols.io. (2024). LogP / LogD shake-flask method. Retrieved from [Link]
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ResearchGate. (n.d.). LogP / LogD shake-flask method v1. Retrieved from [Link]
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PubChem. (n.d.). (3S,4R)-1-[(tert-butoxy)carbonyl]-4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pyrrolidine-3-carboxylic acid. Retrieved from [Link]
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Apprêtech. (n.d.). (3R)-3-amino-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid. Retrieved from [Link]
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